Butyronitrile, 4,4'-(methylimino)DI-
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Overview
Description
Butyronitrile, 4,4’-(methylimino)DI- is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.2355 g/mol . It is known for its unique structure, which includes a methylimino group and two butyronitrile groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyronitrile, 4,4’-(methylimino)DI- typically involves the reaction of butyronitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of Butyronitrile, 4,4’-(methylimino)DI- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyronitrile, 4,4’-(methylimino)DI- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in substitution reactions where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Butyronitrile, 4,4’-(methylimino)DI- can yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Butyronitrile, 4,4’-(methylimino)DI- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyronitrile, 4,4’-(methylimino)DI- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Butyronitrile, 4,4’-(methylimino)DI- can be compared with other similar compounds, such as:
Butyronitrile: A simpler nitrile compound with different chemical properties.
Methylamine: A primary amine with distinct reactivity.
4,4’-(Methylimino)bis(butyronitrile): A closely related compound with similar structure but different functional groups.
The uniqueness of Butyronitrile, 4,4’-(methylimino)DI- lies in its specific combination of functional groups, which imparts unique chemical and biological properties .
Properties
CAS No. |
89690-18-6 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-[3-cyanopropyl(methyl)amino]butanenitrile |
InChI |
InChI=1S/C9H15N3/c1-12(8-4-2-6-10)9-5-3-7-11/h2-5,8-9H2,1H3 |
InChI Key |
MFTBTGABLVJMGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC#N)CCCC#N |
Origin of Product |
United States |
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